molecular formula C10H7ClN2O2S B2661348 4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]-benzenecarbaldehyde CAS No. 338954-22-6

4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]-benzenecarbaldehyde

Cat. No. B2661348
CAS RN: 338954-22-6
M. Wt: 254.69
InChI Key: BUCQKDJJDPGCLD-UHFFFAOYSA-N
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Description

“4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]-benzenecarbaldehyde” is a compound that contains a thiadiazole ring . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The compound has a molecular formula of C10H7ClN2O2S and an average mass of 254.693 Da .


Molecular Structure Analysis

The molecular structure of “4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]-benzenecarbaldehyde” includes a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .

Scientific Research Applications

Anticancer Agents

Thiadiazole derivatives, such as the compound , have been studied extensively for their potential as anticancer agents . The thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets, exerting a broad spectrum of biological activities . Several thiadiazole derivatives have shown anticancer activities in various in vitro and in vivo models .

Inhibitors of Heat Shock Protein 90 (Hsp90)

Some 1,2,3-thiadiazole derivatives, including potentially our compound, have been found to block the activity of heat shock protein 90 (Hsp90) . Hsp90 displays a chaperone activity and controls the folding of numerous proteins. Inhibition of its activity results in the degradation of several oncoproteins .

Antibacterial Activity

1,3,4-Thiadiazole derivatives, which could include our compound, have been synthesized and studied for their antibacterial activity . These compounds have been found to have an inhibitory effect on various bacteria strains .

Antifungal Activity

Thiadiazole derivatives are also known for their antifungal properties . They can inhibit the growth of various fungi, making them potential candidates for the development of new antifungal drugs .

Antiviral Activity

Compounds bearing the thiadiazole moiety present a broad spectrum of pharmacological properties, including antiviral activities . They could potentially be used in the development of new antiviral drugs .

Anti-Inflammatory Activity

Thiadiazole derivatives also exhibit anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs .

properties

IUPAC Name

4-[(5-chlorothiadiazol-4-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S/c11-10-9(12-13-16-10)6-15-8-3-1-7(5-14)2-4-8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCQKDJJDPGCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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